Home > Products > Screening Compounds P135674 > 7-(2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)-3,5-dihydroxyhept-6-enoic acid
7-(2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)-3,5-dihydroxyhept-6-enoic acid - 121659-03-8

7-(2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)-3,5-dihydroxyhept-6-enoic acid

Catalog Number: EVT-1485083
CAS Number: 121659-03-8
Molecular Formula: C25H24FNO4
Molecular Weight: 421.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Pitavastatin is a dihydroxy monocarboxylic acid that is (6E)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]hept-6-enoic acid in which the two hydroxy groups are located at positions 3 and 5 (the 3R,5S-stereoisomer). Used as its calcium salt for treatment of hypercholesterolemia (elevated levels of cholesterol in the blood) on patients unable to sufficiently lower their cholesterol levels by diet and exercise. It has a role as an antioxidant. It is a member of quinolines, a dihydroxy monocarboxylic acid, a member of cyclopropanes, a statin (synthetic) and a member of monofluorobenzenes. It is a conjugate acid of a pitavastatin(1-).
Pitavastatin, also known as the brand name product Livalo, is a lipid-lowering drug belonging to the statin class of medications. By inhibiting the endogenous production of cholesterol within the liver, statins lower abnormal cholesterol and lipid levels and ultimately reduce the risk of cardiovascular disease. More specifically, statin medications competitively inhibit the enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) Reductase, which catalyzes the conversion of HMG-CoA to mevalonic acid. This is the third step in a sequence of metabolic reactions involved in the production of several compounds involved in lipid metabolism and transport including cholesterol, low-density lipoprotein (LDL) (sometimes referred to as "bad cholesterol"), and very low-density lipoprotein (VLDL). Prescribing of statin medications is considered standard practice following any cardiovascular events and for people with a moderate to high risk of development of CVD, such as those with Type 2 Diabetes. The clear evidence of the benefit of statin use coupled with very minimal side effects or long term effects has resulted in this class becoming one of the most widely prescribed medications in North America. Pitavastatin and other drugs from the statin class of medications including [atorvastatin], [pravastatin], [rosuvastatin], [fluvastatin], and [lovastatin] are considered first-line options for the treatment of dyslipidemia. Increasing use of the statin class of drugs is largely due to the fact that cardiovascular disease (CVD), which includes heart attack, atherosclerosis, angina, peripheral artery disease, and stroke, has become a leading cause of death in high-income countries and a major cause of morbidity around the world. Elevated cholesterol levels, and in particular, elevated low-density lipoprotein (LDL) levels, are an important risk factor for the development of CVD. Use of statins to target and reduce LDL levels has been shown in a number of landmark studies to significantly reduce the risk of development of CVD and all-cause mortality. Statins are considered a cost-effective treatment option for CVD due to their evidence of reducing all-cause mortality including fatal and non-fatal CVD as well as the need for surgical revascularization or angioplasty following a heart attack. Evidence has shown that even for low-risk individuals (with <10% risk of a major vascular event occurring within 5 years) statins cause a 20%-22% relative reduction in major cardiovascular events (heart attack, stroke, coronary revascularization, and coronary death) for every 1 mmol/L reduction in LDL without any significant side effects or risks. While all statin medications are considered equally effective from a clinical standpoint, [rosuvastatin] is considered the most potent; doses of 10 to 40mg [rosuvastatin] per day were found in clinical studies to result in a 45.8% to 54.6% decrease in LDL cholesterol levels. Study data has confirmed that pitavastatin's potency in lowering LDL-C is comparable to that of other statins but also has increased efficacy in increasing HDL-C (also known as "good cholesterol"). Despite these differences in potency, several trials have demonstrated only minimal differences in terms of clinical outcomes between statins.
Pitavastatin is a HMG-CoA Reductase Inhibitor. The mechanism of action of pitavastatin is as a Hydroxymethylglutaryl-CoA Reductase Inhibitor.
Pitavastatin is a relatively newly developed cholesterol lowering agent (statin) that is associated with mild, asymptomatic and self-limited serum aminotransferase elevations during therapy, but has had limited use and has yet to be linked with clinically apparent acute liver injury.
Pitavastatin is a novel statin that induces plaque regression and elevates HDL-cholesterol levels.
Overview

7-(2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)-3,5-dihydroxyhept-6-enoic acid is a complex organic compound notable for its unique chemical structure and potential applications in medicinal chemistry. This compound features a quinoline core substituted with a cyclopropyl group and a fluorophenyl group, along with a heptenoic acid chain that contains two hydroxyl groups. Its intricate structure makes it of interest in various scientific fields, particularly in pharmaceutical research for its biological activities and therapeutic potential .

Source and Classification

The compound is classified as a member of the quinoline derivatives, which are known for their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The specific structural features of this compound contribute to its classification within the broader family of statins, which are primarily used for cholesterol management. It is also related to compounds like Pitavastatin, which is utilized in clinical settings for lipid regulation .

Synthesis Analysis

Methods

The synthesis of 7-(2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)-3,5-dihydroxyhept-6-enoic acid typically involves several key steps:

  1. Formation of the Quinoline Core: This can be achieved through a Friedländer synthesis reaction involving an aniline derivative and a ketone in the presence of an acid catalyst.
  2. Introduction of Substituents: The cyclopropyl and fluorophenyl groups are typically introduced using palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions.
  3. Construction of the Heptenoic Acid Chain: This step may involve aldol condensation or Wittig reactions to form the carbon chain, followed by selective reduction and hydroxylation to introduce the hydroxyl groups .

Technical Details

The synthetic pathway often requires careful control of reaction conditions, including temperature, solvent choice, and reaction time to optimize yields and purity of the final product. Various reagents such as bases and catalysts play critical roles in facilitating these transformations.

Molecular Structure Analysis

Data

The compound has a molecular formula of C20H22F1N1O3C_{20}H_{22}F_{1}N_{1}O_{3} with a molecular weight of approximately 345.39 g/mol. The presence of multiple functional groups contributes to its reactivity and interaction with biological targets .

Chemical Reactions Analysis

Types of Reactions

7-(2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)-3,5-dihydroxyhept-6-enoic acid can undergo several chemical reactions:

  1. Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids using reagents such as pyridinium chlorochromate or Jones reagent.
  2. Reduction: The double bond in the heptenoic acid chain can be reduced to a single bond via hydrogenation using palladium catalysts.
  3. Substitution Reactions: The fluorophenyl group can participate in electrophilic aromatic substitution reactions such as nitration or halogenation .

Technical Details

These chemical transformations are essential for modifying the compound's properties and enhancing its biological activity. Reaction conditions must be optimized to achieve desired outcomes while minimizing side reactions.

Mechanism of Action

The mechanism of action for 7-(2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)-3,5-dihydroxyhept-6-enoic acid involves its interaction with specific molecular targets such as enzymes or receptors. The quinoline core is known to interact with DNA and proteins, potentially inhibiting their function. The cyclopropyl and fluorophenyl substituents enhance binding affinity and specificity towards biological targets, while the hydroxyl groups may participate in hydrogen bonding, stabilizing interactions .

Physical and Chemical Properties Analysis

Physical Properties

The compound exhibits characteristics typical of organic molecules with multiple functional groups:

  • Appearance: Typically appears as a solid or crystalline substance.
  • Solubility: Solubility may vary depending on solvent choice; polar solvents are generally more effective.

Chemical Properties

Key chemical properties include:

  • Melting Point: Specific melting point data would need to be determined experimentally.
  • Reactivity: Reactivity profiles indicate susceptibility to oxidation and reduction processes.

Relevant data from studies suggest that modifications in functional groups significantly influence these properties, thereby affecting biological activity .

Applications

7-(2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)-3,5-dihydroxyhept-6-enoic acid has potential applications in:

  1. Medicinal Chemistry: As a lead compound for developing new drugs targeting cholesterol regulation.
  2. Pharmaceutical Research: Investigated for its efficacy against various diseases due to its unique structural features.
  3. Biochemical Studies: Used to understand enzyme interactions and mechanisms within biological systems .

Properties

CAS Number

121659-03-8

Product Name

7-(2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)-3,5-dihydroxyhept-6-enoic acid

IUPAC Name

7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoic acid

Molecular Formula

C25H24FNO4

Molecular Weight

421.5 g/mol

InChI

InChI=1S/C25H24FNO4/c26-17-9-7-15(8-10-17)24-20-3-1-2-4-22(20)27-25(16-5-6-16)21(24)12-11-18(28)13-19(29)14-23(30)31/h1-4,7-12,16,18-19,28-29H,5-6,13-14H2,(H,30,31)

InChI Key

VGYFMXBACGZSIL-UHFFFAOYSA-N

SMILES

C1CC1C2=NC3=CC=CC=C3C(=C2C=CC(CC(CC(=O)O)O)O)C4=CC=C(C=C4)F

Canonical SMILES

C1CC1C2=NC3=CC=CC=C3C(=C2C=CC(CC(CC(=O)O)O)O)C4=CC=C(C=C4)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.